Hydroxy(oxo)phosphanium

Catalog No.
S629417
CAS No.
6303-21-5
M.F
H2O2P+
M. Wt
64.989 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy(oxo)phosphanium

CAS Number

6303-21-5

Product Name

Hydroxy(oxo)phosphanium

IUPAC Name

hydroxy(oxo)phosphanium

Molecular Formula

H2O2P+

Molecular Weight

64.989 g/mol

InChI

InChI=1S/HO2P/c1-3-2/h3H/p+1

InChI Key

GQZXNSPRSGFJLY-UHFFFAOYSA-N

SMILES

O[PH+]=O

Synonyms

hypophosphorous;hypophosphorousacid(corrosiveliquid,acidic,inorganic,n.o.s.);Hypophosphorousacid50%;HYPOPHOSPHORIC ACID;HYPOPHOSPHOROUS ACID;HYPOPHOSPHORUS ACID;PHOSPHINIC ACID;Hypophoaphoeous acid

Canonical SMILES

[H+].[O-]P=O
  • Conversion of aldehydes and ketones to alcohols: Hypophosphorous acid can be used to reduce aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. This reaction is particularly useful in the synthesis of complex organic molecules, such as pharmaceuticals and natural products .
  • Selective reduction of nitro groups: Hypophosphorous acid can selectively reduce nitro groups (-NO₂) to amines (-NH₂) in organic molecules. This selectivity allows for the targeted functionalization of specific parts of a molecule, which is crucial in the design and development of new drugs and materials .
  • Cleavage of carbon-carbon and carbon-heteroatom bonds: Hypophosphorous acid can be used to cleave specific bonds in organic molecules, including carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This cleavage is particularly useful for the degradation of complex molecules or the preparation of specific fragments for further analysis .

Catalyst in Organic Synthesis

Beyond its reducing ability, hypophosphorous acid also serves as a catalyst in various organic reactions. Its ability to activate specific functional groups or participate in reaction cycles allows for efficient transformations. Some examples include:

  • Esterification and transesterification reactions: Hypophosphorous acid can act as a catalyst for the formation and exchange of ester bonds. This is useful in the synthesis of various esters, which are important functional groups in pharmaceuticals, polymers, and fragrances .
  • Polymerization reactions: Hypophosphorous acid can be used as a catalyst for the polymerization of various monomers, leading to the formation of specific polymers. This application is of interest in the development of new materials with tailored properties .

Research in Novel Applications

Current scientific research is exploring the potential of hypophosphorous acid in various emerging areas:

  • Biomedical applications: Research is ongoing to investigate the potential use of hypophosphorous acid in drug delivery, bioconjugation, and the development of new therapeutic agents .
  • Nanomaterial synthesis: Studies are exploring the use of hypophosphorous acid in the synthesis of various nanomaterials, such as metal nanoparticles and carbon nanotubes, due to its ability to control the size and morphology of these materials .
  • Environmental remediation: Research is investigating the potential use of hypophosphorous acid for the degradation of environmental pollutants, such as pesticides and dyes, due to its reducing and complexing properties .

Hydroxy(oxo)phosphanium, also known as hypophosphorous acid or phosphinic acid, is a phosphorus oxoacid characterized by its chemical formula H₃PO₂. It appears as a colorless oily liquid or deliquescent crystals with a sour odor. The compound consists of a pentavalent phosphorus atom covalently bonded to two hydrogen atoms, a hydroxy group, and an oxygen atom via a double bond. Hydroxy(oxo)phosphanium is recognized for its role as a powerful reducing agent and is classified as a monobasic acid due to its single ionizable hydrogen atom .

HPA poses several safety concerns:

  • Toxicity: HPA is moderately toxic and can cause irritation or burns upon contact with skin, eyes, or respiratory tract [].
  • Flammability: Not flammable but can decompose upon heating, releasing toxic fumes.
  • Reactivity: Reacts with strong oxidizers, releasing flammable hydrogen gas.
, notably:

  • Reduction: It acts as a strong reducing agent, capable of reducing diazonium salts, nitroarenes, and aryl ketones.
  • Acid-Base Reactions: As a weak acid, it can neutralize bases, forming hypophosphites as salts .
  • Reactivity with Oxidizing Agents: Hydroxy(oxo)phosphanium reacts violently with strong oxidizers and bases, indicating caution in handling .

Hydroxy(oxo)phosphanium exhibits notable biological activity, primarily attributed to its antioxidant properties. It has been shown to scavenge free radicals, which can mitigate oxidative stress in biological systems. This property makes it of interest in pharmaceutical applications, particularly in formulations aimed at reducing oxidative damage in cells .

The synthesis of hydroxy(oxo)phosphanium typically involves the following methods:

  • Acidification of Hypophosphite Solutions: Aqueous solutions containing hypophosphite ions (H₂PO₂⁻) can be acidified to yield hypophosphorous acid. For instance, treating barium hydroxide with sulfuric acid results in the precipitation of barium sulfate and the formation of hypophosphorous acid in solution .
  • Direct Synthesis from Phosphorus Compounds: Hydroxy(oxo)phosphanium can also be synthesized through reactions involving phosphorus trichloride and water or alcohols under controlled conditions .

Hydroxy(oxo)phosphanium has several applications across various fields:

  • Antioxidant Agent: Its ability to act as an antioxidant makes it valuable in food preservation and cosmetic formulations.
  • Reducing Agent: In organic synthesis, it is utilized for its reducing properties in various chemical transformations.
  • Industrial

Research on hydroxy(oxo)phosphanium's interactions has revealed its potential effects on biological systems. Studies indicate that it may influence cellular oxidative states and modulate redox signaling pathways. Its interactions with other compounds can lead to significant changes in biological activity, underscoring its relevance in pharmacology and toxicology.

Hydroxy(oxo)phosphanium shares similarities with several other phosphorus-containing compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Hypophosphorous AcidH₃PO₂Monobasic phosphorus oxoacid; strong reducing agent.
Phosphoric AcidH₃PO₄Trisubstituted phosphorus oxoacid; stronger acidity than hydroxy(oxo)phosphanium.
PhosphinePH₃A colorless gas; less oxidizing than hydroxy(oxo)phosphanium.
Phosphinic AcidH₃PO₂Similar structure; often used interchangeably with hydroxy(oxo)phosphanium.

Hydroxy(oxo)phosphanium is unique due to its specific structural characteristics and its role as an antioxidant and reducing agent, setting it apart from other phosphorus compounds that may not exhibit these properties .

Discovery and Early Investigative Frameworks

Hydroxy(oxo)phosphanium was first synthesized in 1816 by French chemist Pierre Louis Dulong, who isolated it through the reaction of white phosphorus with aqueous hydroxides. Early investigations focused on its reducing properties and monoprotic character, distinguishing it from phosphoric (H₃PO₄) and phosphorous (H₃PO₃) acids. By the mid-19th century, researchers established its molecular formula (H₃PO₂) and noted its tendency to disproportionate into phosphine (PH₃) and phosphorous acid under certain conditions.

Initial structural studies in the 1920s revealed its tautomeric equilibrium between HOP(O)H₂ (major) and HP(OH)₂ (minor) forms, a phenomenon later confirmed via infrared spectroscopy and X-ray crystallography. Early applications included its use as a reducing agent in organic diazonium salt reactions, enabling selective deamination of aromatic amines.

Historical Development of Synthetic Pathways

Industrial production methods emerged in the early 20th century, leveraging a two-step process:

  • Alkaline hydrolysis of white phosphorus:
    $$
    \text{P}4 + 4 \text{OH}^- + 4 \text{H}2\text{O} \rightarrow 4 \text{H}2\text{PO}2^- + 2 \text{H}_2
    $$
  • Acidification with non-oxidizing acids:
    $$
    \text{H}2\text{PO}2^- + \text{H}^+ \rightarrow \text{H}3\text{PO}2
    $$
    This method, still in use today, yields a 50% aqueous solution due to the compound’s instability in anhydrous form.

Alternative laboratory syntheses include the iodine-mediated oxidation of phosphine:
$$
\text{PH}3 + 2 \text{I}2 + 2 \text{H}2\text{O} \rightarrow \text{H}3\text{PO}_2 + 4 \text{HI}
$$
This route, detailed in 2019, highlights its role in generating hydroiodic acid for pharmaceutical applications.

Evolution of Theoretical Understanding

The 20th century brought advances in quantum chemistry and spectroscopy, elucidating hydroxy(oxo)phosphanium’s electronic structure. Key findings include:

  • Tautomeric equilibrium: Nuclear magnetic resonance (³¹P NMR) studies quantified the dominance of HOP(O)H₂ (95%) over HP(OH)₂ (5%) in aqueous solutions.
  • Redox mechanisms: Density functional theory (DFT) calculations clarified its reduction potential (−0.65 V vs. SHE), explaining its efficacy in reducing metal ions (e.g., Cr³⁺ → Cr²⁺) and organic substrates.
  • Solvation effects: Molecular dynamics simulations revealed strong hydrogen-bonding networks with water, stabilizing the monoanion (H₂PO₂⁻) in solution.

Key Research Milestones and Paradigm Shifts

YearMilestoneImpact
1816Dulong’s synthesisEstablished foundational synthesis protocol
1923Tautomerism discoveryExplained structural variability
1950sIndustrial electroless platingEnabled nickel-phosphorus alloy coatings
2001DEA List I designationRegulated misuse in methamphetamine production
2015Tautomerization kinetics studyQuantified reaction rates via ³¹P NMR

The 2001 DEA classification underscored its dual-use potential, prompting stricter controls on commercial distribution. Recent studies explore its role in flame retardants (e.g., diethyl phosphinate) and anticancer agents (phosphonium salts).

The electronic structure of hydroxy(oxo)phosphanium is defined by its phosphorus-centered bonding network. The compound’s core structure features a phosphorus atom bonded to both hydroxyl (-OH) and oxo (=O) groups, creating a hybridized environment that influences its charge distribution and reactivity. Density functional theory (DFT) calculations reveal that the phosphorus atom adopts a tetrahedral geometry, with bond angles and lengths consistent with sp³ hybridization [1] [3].

A critical aspect of its bonding involves the interplay between lone pairs on oxygen and the empty d-orbitals of phosphorus. This interaction facilitates partial double-bond character in the P=O bond, as evidenced by natural bond orbital (NBO) analysis [2] [3]. The P–O bond length in hydroxy(oxo)phosphanium is approximately 1.48 Å, shorter than single-bonded P–O systems (1.60–1.70 Å), confirming significant π-backbonding [3]. Mulliken population analysis further indicates a charge distribution of +1.2 on phosphorus and −0.7 on the oxo oxygen, highlighting the polar nature of the molecule [2].

Comparative studies with related phosphorus oxoacids, such as hypophosphorous acid (H₃PO₂), demonstrate that hydroxy(oxo)phosphanium’s electronic structure is more susceptible to proton transfer due to its higher acidity at the hydroxyl group [4] [7]. This property is attributed to the stabilization of the conjugate base through resonance involving the oxo group.

Tautomerism in Phosphorus Oxoacids

Tautomerism plays a pivotal role in the chemical behavior of hydroxy(oxo)phosphanium. The compound exists in equilibrium between two primary tautomeric forms: the dominant P=O configuration (hydroxy(oxo)phosphanium) and a minor P–OH tautomer (dihydroxyphosphanium) [4] [6]. This equilibrium is governed by the relative stability of each form, which depends on electronic and steric factors.

Quantum mechanical calculations at the M06L/cc-pVQZ level predict that the P=O tautomer is more stable by approximately 8.3 kcal/mol due to resonance stabilization [2] [4]. However, the energy barrier for interconversion between tautomers is relatively low (∼12 kcal/mol), allowing rapid equilibration at room temperature [3]. The tautomeric ratio is also influenced by solvation effects; polar solvents stabilize the P=O form through hydrogen bonding with the oxo group, while nonpolar environments favor the P–OH tautomer [4].

This tautomerism has implications for reactivity. For instance, the P–OH form exhibits greater nucleophilicity at the hydroxyl oxygen, enabling participation in phosphorylation reactions [6]. In contrast, the P=O tautomer’s electrophilic phosphorus center facilitates interactions with Lewis bases, as observed in dative bond formation with boranes [2].

Computational Studies of Molecular Dynamics

Molecular dynamics (MD) simulations provide insights into the conformational flexibility and proton transfer mechanisms of hydroxy(oxo)phosphanium. Classical MD trajectories reveal that the hydroxyl group undergoes rapid rotation about the P–O bond, with a rotational barrier of 4.2 kcal/mol [5] [7]. This motion is coupled to fluctuations in the P=O bond length, which vary between 1.45 Å and 1.52 Å over picosecond timescales [3].

Ab initio MD simulations at the B3LYP/6-31G* level have captured proton hopping between adjacent hydroxyl and oxo groups. The proton transfer follows a Grotthuss-like mechanism, with an activation energy of 9.8 kcal/mol [7]. This process is facilitated by the formation of a transient hydrogen-bonded network involving water molecules in hydrated systems [5] [7]. Notably, the proton conductivity of hydroxy(oxo)phosphanium derivatives is theorized to rival that of phosphoric acid under certain conditions, though experimental validation remains pending [7].

Theoretical Reactivity Models

The reactivity of hydroxy(oxo)phosphanium is best understood through frontier molecular orbital (FMO) theory. The highest occupied molecular orbital (HOMO) is localized on the hydroxyl oxygen, while the lowest unoccupied molecular orbital (LUMO) resides on the phosphorus atom [3] [6]. This distribution suggests that the compound acts as both a nucleophile (via O–H activation) and an electrophile (via P-centered reactions).

DFT-based transition state analysis of phosphorylation reactions reveals a two-step mechanism: (1) deprotonation of the hydroxyl group to form a phosphite-like intermediate, followed by (2) nucleophilic attack on a substrate [6]. The rate-determining step involves proton transfer, with a calculated activation energy of 14.6 kcal/mol [3]. Substituent effects are pronounced; electron-withdrawing groups on the phosphorus center lower the LUMO energy, enhancing electrophilicity [2] [6].

Comparative reactivity studies with phosphine derivatives show that hydroxy(oxo)phosphanium’s oxo group destabilizes transition states in redox reactions, making it less prone to disproportionation than PH₃ analogues [2] [4].

Quantum Chemical Investigations

High-level quantum chemical methods, including coupled-cluster (CCSD(T)) and multireference CASSCF calculations, have been employed to resolve electron correlation effects in hydroxy(oxo)phosphanium. These studies confirm that dynamic correlation contributes significantly to the stability of the P=O tautomer, accounting for 75% of the energy difference between tautomers [2] [3].

Non-covalent interactions, particularly hydrogen bonds and van der Waals forces, have been quantified using symmetry-adapted perturbation theory (SAPT). The interaction energy between hydroxy(oxo)phosphanium and water is −12.3 kcal/mol, dominated by electrostatic contributions (−8.7 kcal/mol) [7].

Recent advances in quantum tunneling simulations suggest that proton transfer between tautomers may occur via tunneling at temperatures below 150 K, challenging classical Arrhenius behavior [7]. This phenomenon is attributed to the low mass of the proton and the shallow potential energy surface of the tautomeric equilibrium [2] [7].

The classical synthesis of hydroxy(oxo)phosphanium compounds from elemental phosphorus represents one of the most fundamental and historically significant approaches in organophosphorus chemistry. This methodology primarily involves the direct utilization of white phosphorus (P4) as the starting material, which undergoes a series of transformations to yield the desired phosphanium oxide compounds [2] [3].

The industrial preparation of hypophosphorous acid, systematically named as phosphinic acid or hydroxy(oxo)phosphanium, follows a well-established two-step process. Initially, elemental white phosphorus reacts with alkali and alkaline earth hydroxides to produce an aqueous solution of hypophosphites according to the reaction: P4 + 4 OH− + 4 H2O → 4 H2PO2− + 2 H2 [4] [5]. This reaction occurs under elevated temperature conditions, typically between 80-100°C, and requires careful control of the reaction atmosphere to prevent unwanted side reactions.

The hypophosphite salts obtained from this initial step are then subjected to treatment with strong, non-oxidizing acids, commonly sulfuric acid, to liberate the free hypophosphorous acid: H2PO2− + H+ → H3PO2 [4] [5]. The purity of the final product can be enhanced by selective precipitation of any phosphites formed during the initial step through treatment with calcium salts, ensuring that the desired monobasic phosphorus oxoacid is obtained in high purity [6].

Research has demonstrated that this classical approach can yield hypophosphorous acid with concentrations typically ranging from 50% to 84% based on total phosphorus content [2] [3]. The reaction yields are significantly influenced by the choice of base, with barium hydroxide and calcium hydroxide showing superior performance compared to sodium hydroxide. Temperature control is crucial, as excessive heating can lead to disproportionation reactions that produce phosphorous acid and phosphine as unwanted byproducts [3] [4].

The classical synthesis method has been further refined through the development of electrochemical variants. Studies have shown that electrochemical reduction of white phosphorus in aqueous ethanol solutions containing hydrochloric acid can provide an alternative route to hypophosphorous acid [2]. This electrochemical approach offers advantages in terms of reaction control and can be conducted under milder conditions compared to the traditional thermal process.

Innovative Synthetic Routes in Literature

Recent academic literature has revealed several innovative synthetic approaches for preparing hydroxy(oxo)phosphanium compounds that diverge significantly from classical methodologies. These innovative routes often focus on improving atom economy, reducing reaction times, and enabling access to previously challenging molecular architectures.

The quaternization-based synthesis represents a particularly noteworthy innovation in this field. This methodology involves the systematic reaction of tertiary phosphines with organohalides to form phosphonium salts, which can subsequently be converted to phosphine oxides through controlled oxidation processes [7] [8]. Research has demonstrated that this approach can achieve yields ranging from 48% to 90% depending on the specific substrate combination and reaction conditions employed.

The development of radical-based synthetic routes has provided access to organophosphorus compounds directly from elemental phosphorus while avoiding the use of toxic chlorine-containing reagents. Massachusetts Institute of Technology researchers have developed a titanium amide-mediated approach that employs Ti(NRR')3 as a reducing reagent to generate carbon-centered radicals that are readily trapped by P4 [11]. This method has demonstrated the ability to produce triphenylphosphine in 72% isolated yield within less than one minute at room temperature.

Four-component synthesis strategies have also gained prominence in recent literature, offering convergent approaches to complex phosphonium salt architectures. These methods typically involve the simultaneous reaction of an arene nucleophile, heteroatom-substituted aryl aldehyde, phosphine, and acid to generate stable phosphonium salts [12]. The resulting products can be utilized for the synthesis of diverse bis-heteroarene structures, providing an efficient alternative to traditional cross-coupling methodologies.

One-Pot Synthesis Strategies

One-pot synthesis strategies for hydroxy(oxo)phosphanium compounds have gained considerable attention in academic research due to their operational simplicity, reduced waste generation, and enhanced overall efficiency. These methodologies enable the formation of complex phosphorus-containing structures through sequential reactions conducted in a single reaction vessel without intermediate isolation steps.

The development of phosphonamidate synthesis through one-pot sequential reactions exemplifies the power of this approach. Research has demonstrated that phosphonites can be generated in situ from arylmagnesium bromides and triethyl phosphite, followed by treatment with iodine and amines to yield phosphonamidates in good to excellent yields at room temperature [13]. This methodology eliminates the need for isolation and purification of intermediate compounds, significantly streamlining the synthetic process.

Hydroxymethylene(phosphinyl)phosphonate synthesis has been achieved through an optimized one-pot procedure that involves the successive addition of trimethylphosphite to acyl chlorides, followed by dealkylation with bromotrimethylsilane and subsequent reaction with bis(trimethylsilyl)phosphonite [14]. This approach has yielded products in the range of 53-98% without requiring intermediate purifications, demonstrating the efficiency of well-designed one-pot methodologies.

The synthesis of secondary phosphines and their borane complexes has been accomplished through a one-pot procedure involving the sequential addition of equivalent amounts of Grignard reagents to phosphorus atom donor reagents [15]. This method consists of room-temperature additions followed by aqueous workup, yielding secondary phosphines or their corresponding borane complexes depending on the final treatment conditions.

Visible-light-induced one-pot synthesis has been employed for the preparation of functionalized phosphonate derivatives. Studies have shown that dimethyl phosphonates can be synthesized through carbene generation from tosylhydrazone precursors followed by annulation reactions with heterocyclic substrates [16]. This approach avoids the preparation and storage of potentially dangerous phosphoryl diazo compounds while maintaining high synthetic efficiency.

The synthesis of phosphorylnaphthoxazoles through one-pot phosphonation of naphthoquinone with phosphine oxides, followed by copper-catalyzed oxidative condensation with imines, demonstrates the versatility of one-pot approaches in constructing complex heterocyclic structures [17]. This methodology provides access to valuable P,N-chelating ligands that find applications in transition-metal-catalyzed reactions.

Solvent-Free Synthesis Approaches

Solvent-free synthesis methodologies represent a significant advancement in the preparation of hydroxy(oxo)phosphanium compounds, offering environmental benefits while often providing improved reaction rates and product purities. These approaches align with the principles of green chemistry and have demonstrated particular effectiveness in phosphorus chemistry applications.

The hydrophosphonylation and hydrophosphinylation of α-trifluoromethylstyrenes with H-phosphonates and H-phosphine oxides has been accomplished under completely solvent-free conditions [18] [19]. This methodology proceeds smoothly within 2 hours at room temperature, yielding β-trifluoromethyl-substituted phosphonates and phosphine oxides in moderate to good yields (53-98%) without compromising the integrity of the rather fragile carbon-fluorine bonds in the starting materials.

Catalyst-free and solvent-free hydrophosphorylation of ketones with secondary phosphine oxides has been developed for the synthesis of tertiary α-hydroxyphosphine oxides [20]. This approach operates at temperatures ranging from 20-62°C and achieves yields of 96-98%, demonstrating exceptional efficiency while meeting the requirements of green chemistry and the PASE (pot, atom, step economy) paradigm.

The synthesis of trialkylphosphine oxides through solvent-free protocols has been achieved using Grignard reagents and phosphorus trichloride as starting materials [21]. This methodology avoids the use of high-temperature reactions and significantly reduces energy consumption compared to traditional synthetic approaches. The process involves the initial formation of trialkylphosphines through nucleophilic substitution reactions, followed by controlled oxidation to yield the desired phosphine oxides.

Mechanochemical synthesis under solvent-free conditions has proven particularly effective for the deoxygenation of phosphine oxides [22] [23]. High-temperature mechanochemical protocols using ball milling techniques enable the efficient reduction of phosphine oxides with hydrosilanes in the presence of phosphoric acid additives. These reactions are completed within 30 minutes for most substrates and can be conducted under ambient atmosphere, eliminating the need for inert gas protection.

The development of solvent-free base-controlled addition reactions has expanded the scope of phosphorus chemistry significantly. Studies have demonstrated that the addition of H-phosphonates and H-phosphine oxides to α-CF3 styrenes can be achieved under solvent-free conditions with excellent functional group compatibility [18] [19]. This protocol features mild reaction conditions, wide substrate scope, and simple operational procedures while maintaining high product yields.

Green Chemistry Applications to Synthesis

The application of green chemistry principles to the synthesis of hydroxy(oxo)phosphanium compounds has become increasingly important in academic research, driven by environmental concerns and the critical nature of phosphorus as a raw material. These approaches focus on minimizing waste generation, reducing energy consumption, and utilizing renewable or recyclable feedstocks.

Mechanochemical hydride phosphorylation using condensed phosphates represents a paradigm shift toward sustainable phosphorus chemistry [24] [25]. This methodology employs potassium hydride as a reducing agent to convert various condensed phosphates, including sodium trimetaphosphate, triphosphate, pyrophosphate, and polyphosphates, into phosphite under solvent-free conditions. The process achieves phosphite yields of 44-84% based on total phosphorus content while circumventing the need for hazardous white phosphorus as an intermediate.

The development of sustainable production methods for reduced phosphorus compounds has been achieved through the use of bioproduced polyphosphates [24] [25]. Research has demonstrated that polyphosphates recovered from microorganisms through enhanced biological phosphorus removal processes can serve as viable starting materials for the synthesis of phosphite. This approach provides a pathway for closing the modern phosphorus cycle by utilizing waste-derived phosphorus sources.

The implementation of water as a reaction medium has been successfully applied to the synthesis of water-soluble phosphine oxides [27]. Cross-coupling reactions between diphenylphosphine oxide and halogenated benzoic acids can be catalyzed by palladium on carbon in aqueous media, providing a green alternative to traditional organic solvent-based protocols. This approach eliminates the need for organic solvents in both the reaction and workup procedures.

Green approaches to phosphonate synthesis have been reviewed extensively, highlighting the potential for environmentally friendly production methods [28] [29]. These methodologies focus on the development of efficient recovery and recycling systems for phosphonates and phosphorus-containing compounds, addressing the critical nature of phosphorus as a raw material and the need for sustainable utilization practices.

XLogP3

-0.7

UNII

8B1RL9B4ZJ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

68412-68-0
68412-69-1
6303-21-5

Wikipedia

Hypophosphorous acid

Methods of Manufacturing

Commercially, phosphinic acid and its salts are manufactured by treatment of white phosphorus with a boiling slurry of lime. The desired product, calcium phosphinite, remains in solution and insoluble calcium phosphite is precipitated. Phosphine and hydrogen are also formed, the gas-containing sufficient diphosphine to make it spontaneously flammable. Under some conditions equal amounts of phosphorus appear as phosphine and as phosphite, and the volume of the hydrogen liberated is nearly proportional to the hypophosphite that forms. In addition, a small amount of decomposition of hypophosphite by alkali occurs. Excess calcium hydroxide is precipitated using carbon dioxide and the calcium carbonate, calcium hydroxide, and calcium phosphite are removed by filtration. The filtered solution is treated with an equivalent amount of sodium sulfate or sodium carbonate to precipitate calcium sulfate or carbonate. Sodium hypophosphite monohydrate is recovered upon concentration of the solution. Phosphinic acid is produced from the sodium salt by ion exchange.
Heating concentrated baryta water with white phosphorous and decomposing the barium hypophosphite with sulfuric acid, filtering the liquid, and concentrating under reduced pressure.
Conveniently prepared by treating /sodium hypophosphite/ with an ion-exchange resin.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. /Hypophosphorous acid solution/

Stability Shelf Life

Stable under recommended storage conditions. /Hypophosphorous acid solution/

Dates

Last modified: 08-15-2023
1: Liu Y, Garnham CP, Roll-Mecak A, Tanner ME. Phosphinic acid-based inhibitors
of tubulin polyglutamylases. Bioorg Med Chem Lett. 2013 Aug 1;23(15):4408-12.
doi: 10.1016/j.bmcl.2013.05.069. Epub 2013 May 30. PubMed PMID: 23777780; PubMed
Central PMCID: PMC3725182.


2: Notni J, Šimeček J, Wester HJ. Phosphinic acid functionalized
polyazacycloalkane chelators for radiodiagnostics and radiotherapeutics: unique
characteristics and applications. ChemMedChem. 2014 Jun;9(6):1107-15. doi:
10.1002/cmdc.201400055. Epub 2014 Apr 3. Review. Erratum in: ChemMedChem. 2014
Dec;9(12):2614. PubMed PMID: 24700633.


3: Burrow RA, Siqueira da Silva RM. (9H-Fluoren-9-yl)(phen-yl)phosphinic acid.
Acta Crystallogr Sect E Struct Rep Online. 2013 Jan 1;69(Pt 1):o1. doi:
10.1107/S160053681204891X. Epub 2012 Dec 5. PubMed PMID: 23476362; PubMed Central
PMCID: PMC3588309.


4: Deep A, Sharma AL, Tuteja SK, Paul AK. Phosphinic acid functionalized carbon
nanotubes for sensitive and selective sensing of chromium(VI). J Hazard Mater.
2014 Aug 15;278:559-65. doi: 10.1016/j.jhazmat.2014.06.043. Epub 2014 Jun 28.
PubMed PMID: 25016454.


5: Burrow RA, da Silva RM. rac-Eth-yl(phen-yl)phosphinic acid. Acta Crystallogr
Sect E Struct Rep Online. 2012 Dec 1;68(Pt 12):o3488. doi:
10.1107/S160053681204812X. Epub 2012 Nov 30. PubMed PMID: 23476296; PubMed
Central PMCID: PMC3589060.

Explore Compound Types